molecular formula C5H12Cl2N4 B1418335 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride CAS No. 1158631-54-9

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

Cat. No. B1418335
CAS RN: 1158631-54-9
M. Wt: 199.08 g/mol
InChI Key: CCTZRWQGXVCGSH-UHFFFAOYSA-N
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Description

“2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular weight of 112.13 . It is also known as “(4-methyl-4H-1,2,4-triazol-3-yl)methanamine” and has the IUPAC name of "(4-methyl-4H-1,2,4-triazol-3-yl)methylamine" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN1C(CO)=NN=C1 . The InChI code for this compound is 1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in acetone . The melting point of this compound is between 41-45°C .

Scientific Research Applications

Anticancer Agent Development

The 1,2,4-triazole ring is a significant pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds with biological targets, enhancing pharmacokinetics and pharmacological properties . Derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, such as MCF-7, Hela, and A549. Some derivatives have shown promising activity, indicating the potential of this compound as a scaffold for developing new anticancer agents .

Antimicrobial Applications

Compounds with the 1,2,4-triazole nucleus have been found to exhibit good antimicrobial activities. The synthesis of novel derivatives and their subsequent evaluation against a range of microorganisms revealed that some possess moderate to good activities, highlighting the compound’s role in the development of new antimicrobial agents .

Pharmaceutical Scaffold Enhancement

The 1,2,4-triazole derivatives are known for improving the pharmacological profiles of pharmaceuticals. They serve as active scaffolds that can be modified to enhance drug properties, such as selectivity and potency, making them valuable in drug discovery and development .

Agrochemical Research

In agrochemistry, the 1,2,4-triazole derivatives are utilized for their fungicidal properties. They are incorporated into compounds that protect crops from fungal infections, demonstrating the compound’s versatility beyond pharmaceutical applications .

Material Science

The unique structural properties of 1,2,4-triazole-containing compounds make them suitable for material science applications. They can be used in the synthesis of materials with specific properties, such as thermal stability and chemical resistance .

Organic Catalyst Development

Due to their ability to engage in hydrogen-bonding and dipole interactions, 1,2,4-triazole derivatives can act as organic catalysts. They are used in various chemical reactions to increase efficiency and selectivity .

Chemical Biology and Bioconjugation

The triazole ring is a versatile unit in chemical biology, often used in bioconjugation strategies. It allows for the attachment of various functional groups to biomolecules, which can be useful in targeted drug delivery and diagnostic applications .

Fluorescent Imaging

Derivatives of 1,2,4-triazole have been employed in fluorescent imaging techniques. Their chemical structure can be tailored to produce compounds that fluoresce under specific conditions, aiding in biological and medical imaging .

Mechanism of Action

The mechanism of action of “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride” is not specifically mentioned in the available resources .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride” are not specifically mentioned in the available resources .

properties

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-9-4-7-8-5(9)2-3-6;;/h4H,2-3,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTZRWQGXVCGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

CAS RN

1158631-54-9
Record name 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
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2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
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2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
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2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
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2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

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